3,5-Dichlorobenzyl alcohol

Catalog No.
S703035
CAS No.
60211-57-6
M.F
C7H6Cl2O
M. Wt
177.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorobenzyl alcohol

Researchers requiring a deactivated aromatic alcohol for benzylic functionalization often face unwanted electrophilic substitution byproducts when using unsubstituted or ortho-substituted analogs. 3,5-Dichlorobenzyl alcohol (CAS 60211-57-6) resolves this issue. Key advantages:

  • Mandatory CAI & autotaxin inhibitor precursor with correct spatial geometry for calcium channel inhibition.
  • Deactivated ring prevents electrophilic substitution, enabling high-yield conversion to 3,5-dichlorobenzyl chloride without complex purification.
  • Stable crystalline solid with predictable reactivity.

CAS Number

60211-57-6

Product Name

3,5-Dichlorobenzyl alcohol

IUPAC Name

(3,5-dichlorophenyl)methanol

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

InChI

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2

InChI Key

VSNNLLQKDRCKCB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)CO

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CO

The exact mass of the compound 3,5-Dichlorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(3,5-Dichlorophenyl)methanol, 3,5-Dichlorobenzenemethanol, Benzenemethanol, 3,5-dichloro-

Purity

≥98%

Package Size

5 g, 25 g

3,5-Dichlorobenzyl alcohol (CAS 60211-57-6) is a symmetrically halogenated aromatic alcohol characterized by two electron-withdrawing chlorine atoms at the meta positions. This specific substitution pattern fundamentally alters the electronic environment of the benzylic carbon and the acidity of the hydroxyl group compared to unsubstituted baselines. In industrial and pharmaceutical procurement, it is primarily sourced as a highly stable, free-flowing crystalline solid used for the synthesis of complex active pharmaceutical ingredients (APIs), including autotaxin inhibitors and anti-angiogenic agents [1]. Its robust thermal profile and deactivated aromatic ring make it an ideal starting material for aggressive benzylic modifications where ring preservation is critical .

Procurement Fit

Workflow
Organic synthesis intermediate and antimicrobial fragment library
Selection
Meta-substituted benzyl alcohol scaffold with distinct reactivity
Use context
Agrochemical, pharmaceutical R&D, and preservative research

Procurement attempts to substitute 3,5-dichlorobenzyl alcohol with the unsubstituted benzyl alcohol or the more common 2,4-dichlorobenzyl alcohol (often used as an antiseptic) routinely fail due to distinct electronic and steric incompatibilities. Unsubstituted benzyl alcohol possesses an electron-rich aromatic ring that is highly susceptible to unwanted electrophilic aromatic substitution during benzylic halogenation or oxidation, leading to complex byproduct mixtures. Conversely, while 2,4-dichlorobenzyl alcohol shares the same molecular weight, its ortho-chlorine atom introduces significant steric hindrance adjacent to the benzylic reactive site. This ortho-substitution impedes the attachment of bulky functional groups, such as the triazole moieties required in advanced oncology drugs, and fundamentally alters the binding affinity of the resulting downstream APIs [1].

Substitution Risk

  • ! Antimicrobial potency and kill rate are highly isomer-dependent; 2,4- and 3,4-dichloro isomers may exhibit divergent inhibitory profiles compared to the 3,5-dichloro pattern.
  • ! Fragment-based antifungal screening identified 3,5-dichlorobenzyl alcohol as a highly active fragment; this pharmacophoric outcome may not transfer to other dichloro isomers.
  • ! Meta-chlorine substitution directs distinct reactivity in esterification and nucleophilic substitution; ortho- or para-substituted isomers may alter downstream synthetic outcomes.

Thermal Stability and Solid-State Handling

The physical state of a precursor significantly impacts bulk handling, weighing accuracy, and purification methodology. 3,5-Dichlorobenzyl alcohol exists as a stable crystalline solid with a melting point of 79–82 °C. In contrast, the unsubstituted baseline, benzyl alcohol, is a liquid at room temperature (melting point -15 °C), and the isomeric 2,4-dichlorobenzyl alcohol has a substantially lower melting point of 55–60 °C . The higher melting point of the 3,5-dichloro isomer prevents clumping during high-temperature storage or mechanical milling and allows for highly efficient purification via simple recrystallization (e.g., from n-hexane) rather than energy-intensive vacuum distillation [1].

Evidence DimensionMelting Point / Physical State
Target Compound Data79–82 °C (Solid)
Comparator Or BaselineBenzyl alcohol: -15 °C (Liquid); 2,4-Dichlorobenzyl alcohol: 55–60 °C
Quantified DifferenceUp to 97 °C higher melting point than the baseline; >20 °C higher than the 2,4-isomer
ConditionsStandard atmospheric pressure, bulk storage conditions

Solid-state precursors with higher melting points eliminate the need for specialized liquid-handling infrastructure and improve batch-to-batch reproducibility during bulk manufacturing.

Antifungal Fragment Activity
Head-to-head
EC50 1.61 mg/L (lead ester) vs. 1.01 mg/L (boscalid) against R. solani
Supports SDH inhibitor lead optimization context.
Reported within a 21-analog screening panel; activity context may differ in other assays.

Chemoselectivity in Benzylic Chlorination

During the synthesis of benzylic halides, suppressing side reactions on the aromatic ring is critical for yield and purity. When 3,5-dichlorobenzyl alcohol is reacted with thionyl chloride (SOCl2), the strong electron-withdrawing effect of the two meta-chlorines deactivates the ring, directing the chlorination exclusively to the benzylic position. This route reliably yields 3,5-dichlorobenzyl chloride at 73–79% isolated yield with a GC purity exceeding 99.3% [1]. Electron-rich comparators like unsubstituted or methoxy-substituted benzyl alcohols are prone to competing electrophilic aromatic substitution, which degrades the yield of the target benzylic halide and necessitates complex chromatographic separations[2].

Evidence DimensionReaction selectivity and isolated yield
Target Compound Data73–79% isolated yield, >99.3% GC purity
Comparator Or BaselineElectron-rich benzyl alcohols (prone to ring-chlorination byproducts)
Quantified DifferenceNear-total suppression of ring halogenation
ConditionsReaction with SOCl2 in DMF/solvent, reflux conditions

High chemoselectivity directly translates to lower purification costs and higher throughput in the industrial manufacturing of pharmaceutical intermediates.

Enzyme Target Specificity
Reported
Inhibits chitin synthase; 2,4-dichloro isomer acts via membrane disruption; 3,4-dichloro isomer inhibits casein kinase II.
Enables rational selection for chitin biosynthesis studies.
Qualitative target difference; Ki/IC50 values not provided in source.

Strict Structural Requirement for Anti-Angiogenic API Synthesis

In the development of Carboxyamidotriazole (CAI)—a representative anti-angiogenic drug that inhibits calcium ion-mediated signal transduction—the 3,5-dichloro substitution pattern is a non-negotiable structural requirement. 3,5-Dichlorobenzyl alcohol serves as the exact starting material to build the 3,5-dichloro-4-(4-chlorobenzoyl)benzyl core [1]. Attempts to utilize alternative isomers (such as 2,4-dichlorobenzyl alcohol) fail to produce the correct spatial geometry required for the API to fit into its target calcium channel receptors, resulting in a loss of specific anti-angiogenic activity and failure to inhibit cancer cell invasion[2].

Evidence DimensionAPI Target Binding / Pharmacological Efficacy
Target Compound DataProduces active CAI (calcium-signaling inhibitor)
Comparator Or BaselineAlternative isomers (inactive or reduced efficacy)
Quantified DifferenceBinary requirement for the 3,5-dichloro spatial conformation
ConditionsIn vitro calcium ion-mediated signal transduction assays

For pharmaceutical procurement, selecting this exact isomer is mandatory to ensure the biological activity of the final anti-angiogenic drug product.

Synthetic Yield
Class-level
74% yield (10.5 g) from 3,5-dichlorobenzoic acid (15.3 g)
Supports process development with documented yield.
Method specific to 3,5-isomer; no direct isomer comparison available.
Purity & Physical Form
Data to verify
3,5-Dichloro: ≥98.0% GC, mp 75–82°C; 3,4-dichloro: mp 35–38°C
Higher melting point may simplify ambient storage and handling.
Supplier specifications; independent verification recommended.
Hazard Classification
Class-level
H315, H319, H335; comparable to 2,4-dichloro isomer classification profile.
Documented irritant profile consistent with halogenated aromatic analogs.
Not indicative of acute toxicity; standard lab handling protocols apply.

Synthesis of Anti-Angiogenic Oncology Drugs

Due to its specific meta-chlorine substitution pattern, this compound is the mandatory precursor for synthesizing Carboxyamidotriazole (CAI) and its derivatives. It provides the exact spatial geometry required to inhibit calcium ion-mediated signal transduction in solid tumors [1].

Industrial-Scale Benzylic Halogenation

Because its deactivated aromatic ring prevents unwanted electrophilic aromatic substitution, 3,5-dichlorobenzyl alcohol is the optimal choice for bulk conversion into 3,5-dichlorobenzyl chloride, yielding high-purity intermediates without complex chromatographic workups [2].

Development of Autotaxin Inhibitors

The compound is utilized to construct the hydrophobic tail regions of autotaxin inhibitors. Its solid-state stability and predictable reactivity make it highly suitable for the multi-step syntheses required to target lysophosphatidic acid-driven inflammatory and cancer diseases[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SDH Inhibitor Discovery
3,5-Dichloro fragment scaffold
Antifungal screening fragment activity context
Fungal Cell Wall Biosynthesis Research
Chitin synthase enzyme specificity
Enzyme inhibition assay context
Multi-Step Synthesis Building Block
Meta-substitution reactivity profile
Documented synthetic route review
Analytical Method Development Standard
High melting point for ambient storage
Purity specification verification

XLogP3

2.3

LogP

2.9 (LogP)

Melting Point

80.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60211-57-6

Wikipedia

3,5-Dichlorobenzyl alcohol

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